molecular formula C12H13F3O3 B13681155 5-(3-(Trifluoromethoxy)phenyl)pentanoic acid

5-(3-(Trifluoromethoxy)phenyl)pentanoic acid

Cat. No.: B13681155
M. Wt: 262.22 g/mol
InChI Key: GTQLTNWMKSNPPP-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)pentanoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation and subsequent reduction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(3-(Trifluoromethoxy)phenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-(Trifluoromethoxy)phenyl)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. These interactions can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-(3-(trifluoromethoxy)phenyl)pentanoic acid
  • 5-phenyl-3-(trifluoromethyl)pentanoic acid
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

5-(3-(Trifluoromethoxy)phenyl)pentanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pentanoic acid

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)18-10-6-3-5-9(8-10)4-1-2-7-11(16)17/h3,5-6,8H,1-2,4,7H2,(H,16,17)

InChI Key

GTQLTNWMKSNPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCCCC(=O)O

Origin of Product

United States

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